2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone
Description
2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone (CAS: Disclosed in ) is a fluorinated aromatic ketone characterized by a pentafluoropropyl group (-CF2CF3) and an ethyl substituent on the benzene ring. Its molecular formula is C11H9F5O, with a molecular weight of ~272.6 g/mol (calculated from ). The compound is synthesized via asymmetric reduction of 2'-bromo-2,2,3,3,3-pentafluoropropiophenone using (S)-oxazaborolidine catalysts, yielding enantiomerically enriched intermediates . However, steric hindrance from the bulky pentafluoropropyl group results in low synthetic yields (~23%) during acetylation and hydrolysis steps .
Properties
IUPAC Name |
1-(2-ethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-2-7-5-3-4-6-8(7)9(17)10(12,13)11(14,15)16/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSYXATUIUDSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its high stability and reactivity make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The ethyl group in 2'-ethyl-2,2,3,3,3-pentafluoropropiophenone distinguishes it from analogs with other substituents:
- 3',5'-Dimethyl variant: This analog (CAS: 1352216-62-6) replaces the ethyl group with methyl groups, reducing steric bulk.
- 3'-Chloro-2'-methyl variant : Introduces a chlorine atom and methyl group (CAS: 1352210-01-5), enhancing electrophilicity and altering reactivity in cross-coupling reactions .
- 2'-Methoxy variant : The methoxy group (CAS: 1521504-03-9) increases electron density on the aromatic ring, which may influence catalytic applications .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|
| 2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone | Ethyl, pentafluoropropyl | ~272.6 | Steric hindrance, low synthetic yield |
| 3',5'-Dimethyl analog | Methyl, pentafluoropropyl | ~248.2 | Reduced steric bulk, higher yield |
| 3'-Chloro-2'-methyl analog | Chloro, methyl | ~272.6 | Enhanced electrophilicity |
| 2'-Methoxy analog | Methoxy | ~260.1 | Electron-rich aromatic ring |
Fluorination Patterns
- 2,2,2,3'-Tetrafluoroacetophenone (CAS: 708-64-5): Contains four fluorine atoms (vs. five in the target compound), resulting in lower molecular weight (192.11 g/mol) and polarity. This reduces environmental persistence compared to pentafluorinated analogs .
- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate: Features a single fluorine atom and an ester group, making it more polar and suitable for derivatization in gas chromatography (GC) analysis .
Commercial Availability and Regulatory Status
In contrast, simpler fluorinated derivatives like ethyl pentafluoropropionate (CAS: 426-65-3) remain available for analytical applications . Regulatory scrutiny of per- and polyfluoroalkyl substances (PFAS) may further restrict the use of persistent analogs .
Biological Activity
2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates a pentafluoropropiophenone moiety. Its chemical formula is C12H8F5O, and it features significant fluorination which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities such as anesthetic effects, anticonvulsant properties, and interactions with neurotransmitter systems. The biological activity of 2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone can be inferred from studies on structurally related compounds.
1. Anesthetic Activity
Analogues of fluorinated ketones have been shown to possess general anesthetic properties. For instance, studies demonstrate that certain fluorinated compounds can reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significantly affecting hemodynamic parameters . This suggests potential applications in anesthesia where minimal cardiovascular impact is desired.
2. Anticonvulsant Effects
Compounds similar to 2'-Ethyl-2,2,3,3,3-pentafluoropropiophenone have been evaluated for their anticonvulsant effects. In particular, some analogues have demonstrated efficacy in reducing seizure activity in animal models through mechanisms that may involve modulation of GABAergic transmission .
The mechanisms underlying the biological activities of fluorinated compounds often involve interactions with ion channels and neurotransmitter receptors. For example:
- GABA(A) Receptors : Some studies indicate that related compounds enhance GABA(A) receptor currents in neuronal cells .
- Voltage-Gated Ion Channels : Preliminary data suggest that certain analogues do not significantly affect voltage-gated ion channels but may still exert their effects through other pathways .
Case Studies
A review of the literature reveals several case studies involving similar fluorinated compounds:
- Case Study 1 : A study on a related compound demonstrated a therapeutic index of 10 for anticonvulsant activity against maximal electroshock models . This highlights the potential for developing new treatments based on structural modifications.
- Case Study 2 : Another investigation focused on the anesthetic properties of trifluorinated analogues showed promising results in reducing MAC without adverse cardiovascular effects .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
